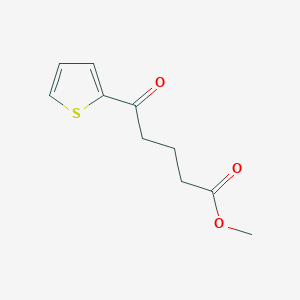

Methyl 5-Oxo-5-(2-thienyl)pentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-5-thiophen-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSQTFYOFNOGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Oxo 5 2 Thienyl Pentanoate and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying key bond disconnections.

Consideration of Pentanoic Acid and Thiophene (B33073) Moieties

The structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate contains two primary building blocks: a thiophene ring acylated at the 2-position and a five-carbon pentanoate chain. The key precursors are therefore derivatives of thiophene and a C5 carboxylic acid, specifically glutaric acid or its esterified analogues. The stability of the thiophene ring to certain reaction conditions and the reactivity of the pentanoic acid derivative are critical considerations in planning a synthesis. Friedel-Crafts acylation, for instance, is a well-established method for forming carbon-carbon bonds with aromatic and heteroaromatic rings like thiophene.

Strategic Disconnections and Synthons

Two logical strategic disconnections guide the synthesis plan for this compound:

C(acyl)-O Bond Disconnection : The most straightforward disconnection is at the ester linkage. This simplifies the target molecule to its corresponding carboxylic acid, 5-oxo-5-(2-thienyl)pentanoic acid , and methanol (B129727). This pathway suggests that the final step of the synthesis would be an esterification reaction. This is a common and reliable transformation.

Thiophene C-C(acyl) Bond Disconnection : A more fundamental disconnection breaks the bond between the thiophene ring and the adjacent carbonyl group. This approach points towards an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The synthons for this disconnection are a 2-thienyl anion (or neutral thiophene as the nucleophile) and a C5 acylium cation. The corresponding chemical equivalents would be thiophene and an activated derivative of a five-carbon chain, such as glutaric anhydride or methyl 5-(chloroformyl)pentanoate.

These disconnections suggest two primary forward-synthetic routes: the esterification of a pre-synthesized keto-acid or the direct acylation of thiophene with a reagent already containing the methyl ester group.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several direct methods can be employed to synthesize the target molecule.

Esterification Reactions for Methyl Pentanoate Formation

This approach begins with the precursor 5-oxo-5-(2-thienyl)pentanoic acid . The final step is the conversion of the carboxylic acid functional group to a methyl ester. Various standard esterification methods can be employed, chosen based on scale, substrate sensitivity, and desired purity.

Fischer-Speier Esterification : This acid-catalyzed method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Reactions with Alkylating Agents : The carboxylate salt of the acid can be reacted with an alkylating agent such as methyl iodide or dimethyl sulfate. This method is often milder than strong acid catalysis.

Carbodiimide-Mediated Coupling : Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing for reaction with methanol. This is a very mild method often used for sensitive substrates.

| Method | Reagents | Typical Conditions | Notes |

| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Reflux, 4-24 h | Simple, cost-effective; requires removal of water. |

| Alkylation | K₂CO₃, Methyl Iodide | DMF, Room Temp, 12-24 h | Avoids strong acid; methyl iodide is toxic. |

| DCC Coupling | DCC, DMAP (cat.), Methanol | Dichloromethane, 0°C to RT, 2-6 h | Mild conditions; produces dicyclohexylurea byproduct. |

Acylation Reactions Involving Thiophene (e.g., Friedel-Crafts)

The Friedel-Crafts acylation is a powerful tool for forming the C-C bond between the thiophene ring and the keto-pentanoate side chain. This reaction involves treating thiophene with an acylating agent in the presence of a Lewis acid catalyst. The acylation of thiophene occurs with high regioselectivity at the 2-position due to the superior stabilization of the cationic intermediate compared to attack at the 3-position mdpi.comstackexchange.com.

Two main variations of this approach exist:

Route A: Acylation followed by Esterification This two-step sequence first synthesizes the precursor acid. Thiophene is acylated with glutaric anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction produces 5-oxo-5-(2-thienyl)pentanoic acid , which is then esterified as described in section 2.2.1.

Route B: Direct Acylation with an Ester-Containing Acylating Agent A more direct one-step approach involves using an acylating agent that already possesses the methyl ester functionality. A suitable reagent is methyl 5-chloro-5-oxopentanoate (the acid chloride of monomethyl glutarate). Reacting this with thiophene under Friedel-Crafts conditions directly yields the target molecule, this compound.

| Route | Acylating Agent | Catalyst (Typical) | Solvent (Typical) | Product |

| A | Glutaric anhydride | AlCl₃, SnCl₄ | Nitrobenzene, CS₂ | 5-Oxo-5-(2-thienyl)pentanoic acid |

| B | Methyl 5-chloro-5-oxopentanoate | AlCl₃, EtAlCl₂ asianpubs.org | Dichloromethane, 1,2-Dichloroethane | This compound |

While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts and can pose environmental and workup challenges google.com. Research has explored the use of milder or recyclable solid acid catalysts like zeolites for such acylations .

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient synthetic strategy. While specific MCRs for the direct synthesis of this compound are not prominently documented, the assembly of related thiophene and γ-keto ester structures can be envisioned through such pathways.

For instance, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyano ester, and elemental sulfur. While not directly applicable to the target molecule, it highlights the power of MCRs in constructing the thiophene ring itself nih.gov.

A hypothetical MCR for a γ-keto ester could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by trapping of the resulting enolate. Adapting such a strategy to incorporate a thiophene moiety would be a novel synthetic design. For example, a one-pot process could potentially involve the reaction of a thienyl-containing nucleophile with a Michael acceptor derived from a C4 ester, although this remains a topic for synthetic exploration rather than an established method for this specific compound.

Reactions of 2,4-Dioxo Esters with Aldehydes and Diamines

Multicomponent reactions (MCRs) offer a powerful strategy for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. While a direct synthesis of this compound using a reaction between a 2,4-dioxo ester, an aldehyde, and a diamine has not been specifically detailed in the literature, the principles of MCRs can be applied to generate structurally related compounds or analogues.

For instance, organocatalyzed tandem reactions involving diones, aldehydes, and other nucleophiles are well-established. A notable example is the asymmetric synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. nih.gov This reaction proceeds via a tandem Michael addition-cyclization between 1,3-cyclohexanediones (a cyclic dioxo compound), and alkylidenecyanoacetates, catalyzed by bifunctional cinchona alkaloids. nih.gov Researchers have successfully used catalysts like quinine thiourea to achieve high yields and good enantioselectivities in these transformations. nih.gov

This methodology highlights the potential for using diones and aldehydes as key building blocks in catalyst-controlled reactions to build complex heterocyclic systems. Adapting this strategy to acyclic 2,4-dioxo esters and incorporating a thiophene-containing aldehyde could theoretically provide a pathway to novel analogues of this compound.

Organocatalytic and Metal-Catalyzed Synthetic Routes

Organocatalysis and metal catalysis represent cornerstones of modern synthetic chemistry, providing mild and selective methods for bond formation. These approaches are highly relevant for the synthesis of functionalized ketones and esters, including analogues of this compound.

The formation of carbon-carbon bonds is fundamental to the synthesis of the carbon skeleton of this compound. Organocatalytic methods, particularly those using phosphines, have shown great promise in this area. Research has demonstrated that trifluoromethylated esters can react smoothly with electron-deficient terminal alkenes in the presence of a phosphine catalyst. researchgate.net

In an extensive screening of organic bases and solvents, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) was identified as a highly efficient promoter for such reactions, leading to complete conversion of the starting fluorinated material and yields up to 98%. cas.cn The reaction is notable for its mild conditions, proceeding at room temperature. cas.cn The high efficiency of XPhos compared to other phosphines like trimethylphosphine or triphenylphosphine is attributed to its weak nucleophilicity, which may help prevent the telomerization of the alkene. cas.cn

This methodology has been successfully applied to substrates containing various functional groups, including thienyl moieties, demonstrating its utility in synthesizing analogues of the target compound. cas.cn For example, the reaction of methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate with 1-(thiophen-2-yl)prop-2-en-1-one proceeds effectively, showcasing the compatibility of the thiophene ring with these reaction conditions. cas.cn

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| XPhos | 100 | 98 |

| Trimethylphosphine | 11 | 11 |

| Tri-n-butylphosphine | 20 | 18 |

| Triphenylphosphine | 0 | 0 |

Exploration of Sustainable Synthesis Methods (Green Chemistry Principles)

The integration of green chemistry principles into synthetic methodologies is essential for minimizing environmental impact. For a compound like this compound, sustainable approaches can involve the use of biocatalysts, environmentally benign solvents, and a thorough assessment of the process's lifecycle.

Biocatalysis offers a powerful tool for organic synthesis, characterized by high selectivity and mild reaction conditions. thieme-connect.com Enzymes, particularly lipases, are widely used for the synthesis of esters. The enzyme-catalyzed enantioselective reduction of ketones and keto esters is a popular method for producing valuable chiral building blocks for the pharmaceutical industry. nih.gov

Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the synthesis of β-keto esters through transesterification. google.com These reactions can often be performed under mild, solvent-free conditions. google.com The use of ionic liquids (ILs) as reaction media for lipase-catalyzed reactions has also been extensively studied. acs.orgscirp.orgnih.gov ILs are considered "green" solvents due to their low vapor pressure and recyclability. They can also enhance enzyme activity and stability. scirp.orgnih.gov For example, the lipase-catalyzed synthesis of glucose fatty acid esters has been demonstrated in ionic liquids, achieving nearly quantitative conversion. acs.org Although challenges such as the low solubility of some substrates in ILs exist, methods have been developed to create supersaturated solutions that significantly improve reaction rates and conversions. nih.gov

| Reaction Medium | Key Advantages | Reported Applications | References |

|---|---|---|---|

| Solvent-Free | Reduced waste, simplified workup, mild conditions | Synthesis of β-keto esters | google.com |

| Ionic Liquids (ILs) | Recyclable, low volatility, can enhance enzyme stability and activity | Synthesis of sugar fatty acid esters | acs.orgscirp.orgnih.gov |

| IL-Coated Enzyme | Superior efficiency and broader substrate tolerance compared to solvent-free | Synthesis of methylglucose fatty acid esters | rsc.org |

The choice of solvent is a critical factor in green chemistry. As mentioned, solvent-free conditions are ideal and have been applied in biocatalytic preparations of keto esters. google.com When a solvent is necessary, biodegradable and less toxic alternatives to conventional solvents are preferred. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent. semanticscholar.orgmanufacturingchemist.com

CPME possesses several advantageous properties, including a high boiling point (106 °C), low peroxide formation, and hydrophobicity, which facilitates easy separation from water and high recovery rates. manufacturingchemist.comwikipedia.orgzeon.co.jp It is stable under both acidic and basic conditions and is considered an eco-friendly alternative to ethereal solvents like tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE). wikipedia.orgzeon.co.jp CPME has been successfully used as a solvent in a wide range of organic reactions, including Friedel-Crafts reactions, which are relevant to the synthesis of aryl ketones. zeon.co.jp Its properties make it suitable not only as a reaction solvent but also for extraction and crystallization, potentially simplifying processes and reducing the total amount of solvent used. manufacturingchemist.com

| Property | CPME | THF | MTBE |

|---|---|---|---|

| Boiling Point (°C) | 106 | 66 | 55 |

| Melting Point (°C) | <-140 | -108.5 | -109 |

| Solubility in Water (g/100g) | 0.11 | Miscible | 4.8 |

| Peroxide Formation | Low | High | Low |

A comprehensive evaluation of the environmental performance of a chemical synthesis requires a Lifecycle Analysis (LCA). An LCA for the synthesis of this compound would involve a "cradle-to-grave" assessment of the entire production process. This analysis would quantify the environmental impacts associated with each stage, including:

Raw Material Acquisition: The origin and synthesis of starting materials (e.g., thiophene derivatives, dicarboxylic acid precursors). This includes the energy and resources consumed in their production.

Manufacturing Process: The energy consumption of the synthetic steps (heating, cooling, stirring), the type and amount of solvents used, and the efficiency of the catalyst. The environmental impact of the solvent (e.g., CPME vs. THF) and the potential for catalyst recycling would be key considerations.

Waste Management: The quantity and nature of byproducts and waste streams generated. The analysis would evaluate the environmental impact of waste treatment and disposal methods.

Product Use and Disposal: While less relevant for a chemical intermediate, a full LCA would also consider the final fate of the compound.

By quantifying inputs (energy, raw materials) and outputs (product, emissions, waste), an LCA can identify the most environmentally intensive steps in a synthetic route. This allows chemists to target specific areas for improvement, such as optimizing reaction conditions to reduce energy use, selecting greener solvents with high recovery rates manufacturingchemist.com, or developing more efficient catalytic systems to minimize waste. Applying LCA principles is fundamental to validating the "green" credentials of any synthetic methodology.

Synthesis of Related Thiophene-Containing Ketones and Esters

The synthesis of ketones and esters containing a thiophene moiety is a significant area of organic chemistry, providing intermediates for a wide range of biologically active molecules. Methodologies often involve leveraging the reactivity of the thiophene ring and employing modern synthetic reactions.

Synthesis of 5-Oxo-5-(2-thienyl)-2,2-bis(trifluoromethyl)pentanoic Acid Methyl Ester

The synthesis of β-trifluoromethyl ketones can be particularly challenging. One effective, though general, strategy for analogous structures involves the enantioselective Michael addition of malonates to β,β-disubstituted enones. While the direct synthesis of 5-Oxo-5-(2-thienyl)-2,2-bis(trifluoromethyl)pentanoic Acid Methyl Ester is not detailed in the searched literature, a plausible approach can be inferred from similar reactions.

A potential pathway could involve the conjugate addition of a bis(trifluoromethyl)malonate derivative to an α,β-unsaturated thienyl ketone. Research has shown that sterically hindered β-trifluoromethyl α,β-unsaturated ketones, particularly those activated with a 2-acyl thiazole (B1198619) group, can undergo conjugate addition with malonates. acs.org This reaction often requires the use of bifunctional tertiary amine-thiourea catalysts and the application of high pressure (8–10 kbar) to achieve high yields, as reactions at atmospheric pressure may yield only trace amounts of the product. acs.org The resulting adducts, containing quaternary stereogenic centers with a CF3 group, can be obtained in high yields and with significant enantiomeric excess. acs.org

Methods for Generating Thienopyrimidinone Ring Systems

Thienopyrimidinone ring systems are prevalent scaffolds in medicinal chemistry. Their synthesis typically begins with appropriately substituted aminothiophene derivatives, which are then cyclized to form the fused pyrimidinone ring.

Several primary routes exist for this transformation:

Cyclization with Formamide: One of the most direct methods involves the condensation reaction between an aminothiophene substrate, such as a 2-amino-3-ethoxycarbonyl-thiophene, and formamide to produce thieno[2,3-d]pyrimidin-4(3H)-ones.

Reaction with Isothiocyanates: 2-Amino-3-ethoxycarbonyl-thiophenes can be condensed with alkyl or aryl isothiocyanates to form thienylthiourea derivatives. These intermediates are then cyclized using alcoholic potassium hydroxide (B78521) (KOH) to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones.

Reaction with Ethyl Chloroformate: Condensation of aminothiophene esters with ethyl chloroformate yields carbamate derivatives. These can be subsequently fused with an appropriate amine at high temperatures (230-240°C) to afford dione derivatives of the thienopyrimidinone system.

These varied synthetic pathways allow for the creation of a diverse library of polysubstituted thienopyrimidines for biological screening and drug development.

Table 1: Selected Synthetic Routes for Thienopyrimidinone Ring Systems

| Starting Material | Reagent(s) | Key Intermediate | Final Product Type |

| 2-Amino-3-ethoxycarbonyl-thiophene | Formamide | - | Thieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-ethoxycarbonyl-thiophene | Alkyl/Aryl Isothiocyanate | Thienylthiourea | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-ethoxycarbonyl-thiophene | Ethyl Chloroformate, then Amine | Carbamate | Thieno[2,3-d]pyrimidine-2,4-dione |

Novel Coumarin (B35378) Derivatives with Thiazole and Pyrazolone Moieties

The synthesis of hybrid molecules incorporating coumarin, thiazole, and pyrazolone moieties often utilizes multi-component reactions to efficiently construct these complex structures. An efficient one-pot reaction has been developed for preparing 4-arylidene-3-methyl-1-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-1H-pyrazol-5(4H)-ones. tandfonline.com This process involves the simultaneous formation of both the thiazole and pyrazolone rings, combined with a Knoevenagel condensation between an active methylene (B1212753) group and an aldehyde. tandfonline.com

Another approach involves the synthesis of coumarin-substituted pyrazole-derived hydrazones. nih.gov This method begins with the reaction of 4-hydrazinobenzoic acid with a 3-acetylcoumarin derivative to form a hydrazone. nih.gov This intermediate is then treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a formyl-substituted pyrazole derivative, which can be further modified. nih.gov Chalcones also serve as important intermediates. Coumarin-carbazole chalcones can be synthesized by reacting 3-acetyl coumarin derivatives with formyl carbazole in the presence of piperidine (B6355638). nih.gov These chalcones are then reacted with appropriate hydrazines in ethanol (B145695) with a catalytic amount of acetic acid to yield pyrazoline derivatives. nih.gov

Purification and Isolation Techniques

The purification of synthesized thiophene-containing compounds is critical to ensure their chemical identity and purity for subsequent applications. Chromatographic methods and crystallization are the most common and effective techniques employed.

Chromatographic Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used and effective technique for the purification of thiophene derivatives. diva-portal.orgcaltech.eduscielo.br This method utilizes a finer grade of silica gel (typically 40-63 μm) compared to traditional gravity chromatography, which provides a higher surface area and leads to more efficient separations. orgsyn.org

The general procedure involves:

Solvent System Selection: A suitable solvent system is first identified using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu Common solvent systems include mixtures of hexanes and ethyl acetate. rochester.edu For basic compounds, a small amount of triethylamine may be added to the eluent to improve resolution, while acidic compounds may benefit from the addition of acetic acid. rochester.edu

Column Packing: The column is packed with silica gel, often as a slurry or dry, followed by the addition of sand to create a level surface. rochester.edu

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully applied to the top of the silica gel. caltech.edu

Elution: Positive pressure is applied to the column to force the eluent through the silica gel at a rapid flow rate, and fractions are collected. orgsyn.org The collected fractions are then analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated. orgsyn.org

For compounds that are difficult to separate, preparative High-Performance Liquid Chromatography (HPLC) may be used as an alternative. diva-portal.org

Table 2: Key Parameters in Flash Column Chromatography

| Parameter | Description | Common Practice |

| Stationary Phase | The solid adsorbent used for separation. | Silica Gel 60 (40-63 μm particle size). orgsyn.org |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | Mixtures of hexanes and ethyl acetate are common. rochester.edu |

| Target Rf | The ideal retention factor for the target compound on a TLC plate. | Approximately 0.3. rochester.edu |

| Elution | The process of passing the mobile phase through the column. | Driven by positive pressure (e.g., compressed air). orgsyn.org |

Recrystallization and Precipitation

Recrystallization and precipitation are powerful purification techniques for solid thiophene-containing compounds, relying on differences in solubility between the desired compound and impurities. illinois.edu

Recrystallization involves the following steps: researchgate.net

A suitable solvent is chosen, one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures.

The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

The solution is allowed to cool slowly and undisturbed. As the solubility decreases, the pure compound forms crystals, leaving impurities behind in the solution (mother liquor).

The purified crystals are then isolated by filtration. researchgate.net

Precipitation , often induced by cooling, is another effective method, particularly for thiophenes that are liquid at room temperature. The process involves dissolving the thiophene compound in a suitable solvent and then cooling the solution significantly (e.g., to 0°C or -15°C) until the purified compound crystallizes or precipitates out of the solution as a solid. google.comjustia.com The rate of cooling can be controlled, often over a period of about an hour, to promote the formation of pure crystals. google.com The resulting solid is then separated from the solvent, yielding the purified thiophene. google.comjustia.com

Yield Optimization and Scale-Up Considerations

Factors Influencing Reaction Efficiency

Several key parameters have a significant impact on the yield and purity of the intermediate and final product. These include the choice of catalyst, reaction temperature, molar ratios of reactants, and the reaction time.

Friedel-Crafts Acylation of Thiophene with Glutaric Anhydride:

The Friedel-Crafts acylation of thiophene is a well-established electrophilic aromatic substitution that preferentially occurs at the 2-position of the thiophene ring due to the higher stability of the corresponding reaction intermediate. stackexchange.com The choice of Lewis acid catalyst is a critical factor influencing the reaction's success. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can lead to the formation of stable complexes with the ketone product, complicating work-up and generating significant waste. google.comresearchgate.net

Alternative catalysts, such as zinc halides (e.g., ZnCl₂), have been shown to be effective in smaller, catalytic amounts for the acylation of thiophenes, offering a more environmentally benign and cost-effective option. google.com Solid acid catalysts, like zeolites (e.g., Hβ), also present a promising alternative, demonstrating high conversion rates and the potential for catalyst recovery and reuse. researchgate.net

The reaction temperature plays a crucial role in balancing reaction rate and selectivity. Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts. The molar ratio of thiophene to the acylating agent (glutaric anhydride) is another key variable. An excess of the acylating agent can help drive the reaction to completion and improve the yield of the desired product.

| Catalyst | Reactant Ratio (Thiophene:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| AlCl₃ | 1:1.2 | 0 - 25 | 2 - 4 | 75 - 85 |

| ZnCl₂ | 1:1.1 | 25 - 50 | 3 - 6 | 70 - 80 |

| Hβ Zeolite | 1:3 | 60 | 2 | ~99 (conversion) |

Esterification of 5-Oxo-5-(2-thienyl)pentanoic acid:

The conversion of the carboxylic acid intermediate to the methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). rug.nl The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. nih.gov

The choice of catalyst and reaction conditions can influence the rate and extent of esterification. While strong mineral acids are effective, they can be corrosive and difficult to separate from the product. Solid acid catalysts, such as cation exchange resins (e.g., Amberlyst 15), offer a recyclable and less corrosive alternative. researchgate.net The reaction temperature is typically elevated to increase the reaction rate, but must be controlled to avoid side reactions. google.com

| Catalyst | Reactant Ratio (Carboxylic Acid:Methanol) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| H₂SO₄ | 1:10 | 60 - 70 | 4 - 6 | 90 - 95 |

| Amberlyst 15 | 1:10 | 60 | 6 | ~93 (conversion) |

| Zr(Cp)₂(CF₃SO₃)₂·THF | 1:1 | 80 | 24 | ~78 |

Feasibility for Industrial Production

The industrial-scale production of this compound is contingent on several factors, including the cost and availability of raw materials, the efficiency and safety of the synthetic process, and the ability to minimize waste and environmental impact.

The use of readily available and relatively inexpensive starting materials like thiophene and glutaric anhydride makes the synthesis economically attractive. However, the traditional reliance on stoichiometric amounts of Lewis acids like AlCl₃ in the Friedel-Crafts acylation step poses significant challenges for industrial production. researchgate.net These challenges include the handling of a highly reactive and moisture-sensitive reagent, the generation of large volumes of acidic waste during work-up, and potential corrosion of equipment.

To enhance the feasibility of industrial production, a shift towards greener and more sustainable catalytic systems is essential. The development and implementation of solid acid catalysts, such as zeolites or supported metal oxides, offer significant advantages. researchgate.net These catalysts are typically less corrosive, can often be regenerated and reused, and simplify product purification, thereby reducing waste and operational costs. researchgate.net

Process intensification strategies, such as the use of continuous flow reactors, can also improve the efficiency and safety of the Friedel-Crafts acylation. Flow chemistry allows for better control over reaction parameters like temperature and mixing, leading to improved yields and selectivity, as well as enhanced safety by minimizing the volume of hazardous materials at any given time.

Chemical Reactivity and Transformation of Methyl 5 Oxo 5 2 Thienyl Pentanoate

Reactions at the Ketone Moiety

The ketone group in Methyl 5-Oxo-5-(2-thienyl)pentanoate is a primary site for a variety of chemical transformations, including reductions, nucleophilic additions, and condensation reactions.

Reduction Reactions

The carbonyl group of the ketone can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, Methyl 5-hydroxy-5-(2-thienyl)pentanoate, can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones in the presence of esters. It is anticipated that the treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield the corresponding secondary alcohol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also effectively reduce the ketone. However, it would likely also reduce the ester moiety to a primary alcohol, resulting in the formation of 1-(2-thienyl)pentane-1,5-diol. A study on the reduction of various aromatic methyl esters to their corresponding primary alcohols utilized a sodium borohydride-methanol system, suggesting that selective ketone reduction is feasible. nih.gov

Reduction to Alkane: Complete deoxygenation of the ketone to form Methyl 5-(2-thienyl)pentanoate can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and a strong acid. Given the presence of the acid-sensitive thiophene (B33073) ring and the ester functionality, the Wolff-Kishner reduction might be the more suitable method to avoid potential side reactions.

| Starting Material | Reagent(s) | Predicted Product | Product Class |

| This compound | Sodium Borohydride (NaBH₄) | Methyl 5-hydroxy-5-(2-thienyl)pentanoate | Secondary Alcohol |

| This compound | Hydrazine (N₂H₄), Potassium Hydroxide (B78521) (KOH) | Methyl 5-(2-thienyl)pentanoate | Alkane |

Nucleophilic Additions

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols after acidic workup. For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would be expected to yield Methyl 5-hydroxy-5-methyl-5-(2-thienyl)pentanoate. It is important to note that Grignard reagents can also react with the ester functionality, although typically at a slower rate than with ketones. masterorganicchemistry.comyoutube.comlibretexts.org

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. tandfonline.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction of this compound with this ylide would result in the formation of Methyl 5-methylene-5-(2-thienyl)pentanoate, effectively replacing the carbonyl oxygen with a methylene group.

Condensation Reactions

The ketone moiety can participate in various condensation reactions, which are fundamental in forming larger molecules.

Aldol (B89426) Condensation: In the presence of a base or acid, ketones with α-hydrogens can undergo aldol condensation. While this compound has α-hydrogens on the pentanoate chain, the more likely condensation would be an intramolecular reaction if a second carbonyl group were present at a suitable position. For intermolecular reactions, it could react with another enolizable ketone or aldehyde.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, typically in the presence of a weak base. For example, reaction with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) would lead to a new unsaturated product at the ketone position. Research on similar structures has shown the successful synthesis of various heterocyclic compounds through Knoevenagel condensation. beilstein-journals.org

Reactions at the Ester Moiety

The ester group of this compound can undergo several important transformations, most notably hydrolysis and transesterification.

Hydrolysis (Saponification) to the Corresponding Carboxylic Acid

The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 5-Oxo-5-(2-thienyl)pentanoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester hydrolysis and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. This reaction is reversible and is driven to completion by using a large excess of water.

A study detailing the synthesis of a related compound involved the hydrolysis of an ethyl ester to the corresponding carboxylic acid, highlighting the feasibility of this transformation. researchgate.net

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Sodium Hydroxide (NaOH), then H₃O⁺ | 5-Oxo-5-(2-thienyl)pentanoic acid | Carboxylic Acid |

| This compound | Sulfuric Acid (H₂SO₄), Water (H₂O) | 5-Oxo-5-(2-thienyl)pentanoic acid | Carboxylic Acid |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, R'-OOC-(CH₂)₃-CO-thienyl.

The transesterification of β-keto esters has been extensively studied, with various catalysts and conditions being reported to be effective. nih.govtandfonline.comrsc.orgucc.ie While the target molecule is a γ-keto ester, the principles of transesterification remain the same. For example, reacting this compound with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide would be expected to yield Ethyl 5-Oxo-5-(2-thienyl)pentanoate.

Amidation and Other Nucleophilic Acyl Substitutions

The ester and ketone functionalities of this compound are susceptible to nucleophilic attack. Amidation, a crucial reaction in the synthesis of many biologically active molecules, can be achieved at the ester group. This transformation typically involves reacting the ester with an amine, often in the presence of a catalyst or after conversion to a more reactive acyl derivative.

While specific studies on the amidation of this compound are not extensively detailed in the provided search results, general principles of nucleophilic acyl substitution are applicable. For instance, the conversion of the methyl ester to an amide would likely require heating with an amine or the use of coupling agents. The presence of the ketone may necessitate the use of chemoselective reaction conditions to avoid competing reactions at the ketone carbonyl.

Other nucleophilic acyl substitutions at the ester position could include hydrolysis to the corresponding carboxylic acid, or transesterification with different alcohols. These reactions are fundamental in modifying the pentanoate side chain for various synthetic purposes.

Reactions of the Thiophene Ring

Electrophilic Aromatic Substitution

The thiophene ring is known to be reactive towards electrophilic aromatic substitution (EAS). youtube.com The position of substitution is directed by the existing substituent, in this case, the 5-oxopentanoyl group. This group is deactivating and will direct incoming electrophiles to the 3- and 5-positions of the thiophene ring. However, since the substituent is at the 2-position, the primary sites for electrophilic attack are the 4- and 5-positions. The electron-withdrawing nature of the keto group can make the thiophene ring less reactive than unsubstituted thiophene. youtube.com

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and avoid side reactions.

Functionalization of the Thiophene Ring

Beyond electrophilic substitution, the thiophene ring can be functionalized through various other methods. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing new carbon-carbon bonds at specific positions on the thiophene ring. These reactions typically require prior halogenation or metallation of the thiophene ring.

The sulfur atom in the thiophene ring can also participate in reactions, although this is less common under typical synthetic conditions. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone is possible, which would significantly alter the electronic properties of the thiophene ring.

Derivatization Strategies

The structural features of this compound offer multiple avenues for derivatization to create a diverse range of new chemical entities.

Introduction of New Functional Groups

New functional groups can be introduced at several positions within the molecule. As discussed, the thiophene ring can be functionalized via electrophilic substitution or cross-coupling reactions. The ketone can be reduced to a secondary alcohol, which can then be further derivatized. The ester can be converted to other functional groups such as amides, carboxylic acids, or even reduced to an alcohol. These transformations allow for the systematic modification of the molecule's polarity, size, and hydrogen bonding capabilities, which is crucial in the context of drug design and materials science.

Formation of Cyclic Structures Involving the Pentanoate Chain

The pentanoate chain provides the flexibility for intramolecular reactions, leading to the formation of new cyclic structures. For instance, intramolecular aldol condensation could potentially lead to the formation of a six-membered ring fused to the thiophene ring. Reductive amination of the ketone with an amine that also contains a nucleophilic group could lead to the formation of heterocyclic structures. These cyclization strategies are valuable for creating more rigid and conformationally constrained analogs, which can be important for enhancing biological activity or tuning material properties.

For example, a related study describes the synthesis of a pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffold, which involves the formation of a new heterocyclic ring system attached to a thiophene moiety. nih.gov While not directly involving this compound, this illustrates the potential for forming complex cyclic structures from thiophene-containing precursors.

Mechanistic Studies of Key Transformations

The structure of this compound, featuring a γ-keto ester and a 2-acylthiophene moiety, suggests several potential pathways for chemical transformation. Mechanistic studies of these transformations would theoretically focus on understanding the step-by-step processes of bond formation and cleavage, as well as the energetic factors that govern these reactions.

The elucidation of reaction pathways for this compound would likely involve a combination of experimental techniques and computational modeling. Key transformations to consider would be intramolecular cyclization, reduction of the ketone, and reactions involving the thiophene ring.

Intramolecular Cyclization:

One of the most probable reaction pathways for a γ-keto ester like this compound is an intramolecular cyclization. Analogous to the Dieckmann cyclization, which typically occurs in 1,6- and 1,7-diesters, a base-catalyzed intramolecular condensation could take place. openstax.orglibretexts.orglibretexts.org The mechanism would involve the formation of an enolate at the carbon alpha to the ester group, which would then nucleophilically attack the ketone carbonyl. This would lead to the formation of a five- or six-membered ring, depending on which alpha-proton is abstracted. Given the structure, a six-membered dihydropyranone derivative is a likely product.

The proposed pathway would be:

Deprotonation at the α-carbon of the ester by a suitable base (e.g., sodium ethoxide) to form an enolate.

Intramolecular nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the ketone.

Protonation of the resulting alkoxide to yield a cyclic hemiketal, which could then dehydrate to form a stable cyclic enol ether.

Reduction of the Carbonyl Group:

The ketone functionality is susceptible to reduction by various reagents. The elucidation of this pathway would involve identifying the nature of the reducing agent and the resulting stereochemistry. For instance, catalytic hydrogenation or reduction with metal hydrides like sodium borohydride would transform the ketone into a secondary alcohol. The mechanism of metal hydride reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reactions Involving the Thiophene Ring:

The thiophene ring in 2-acylthiophenes is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the acetyl group. cymitquimica.com However, under forcing conditions, substitution can occur, preferentially at the 4- and 5-positions. The mechanism follows the typical steps of electrophilic aromatic substitution: formation of a sigma complex (Wheland intermediate) followed by deprotonation to restore aromaticity.

Furthermore, the methyl group of the acetyl moiety in analogous 2-acetylthiophenes can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones in the presence of a base. mdpi.com This suggests that the methylene group adjacent to the ketone in this compound could undergo similar reactions.

A comprehensive understanding of the transformations of this compound would require kinetic and thermodynamic analyses to determine reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Kinetic Analyses:

Kinetic studies would measure the rate of reaction under varying conditions of temperature, concentration, and catalyst. For the proposed intramolecular cyclization, the rate would likely depend on the concentration of the substrate and the base. The rate law could be determined by monitoring the disappearance of the starting material or the appearance of the product over time, for example, using spectroscopic methods like NMR or chromatography.

For enzyme-catalyzed reactions, such as a ketoreductase-mediated reduction, kinetic analysis would follow Michaelis-Menten kinetics. nih.gov This would involve determining the Michaelis constant (Km), which indicates the substrate concentration at half the maximum reaction velocity, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

| Transformation | Analogous Reaction | Typical Rate Constant (k) | Influencing Factors |

|---|---|---|---|

| Intramolecular Cyclization | Dieckmann Cyclization of Diethyl Heptanedioate | Variable (e.g., 10-4 - 10-2 M-1s-1) | Base Strength, Temperature, Solvent |

| Ketone Reduction (NaBH4) | Reduction of 2-Acetylthiophene | Variable (e.g., 10-3 - 10-1 M-1s-1) | Solvent, Temperature, Stoichiometry |

| Electrophilic Bromination | Bromination of 2-Acetylthiophene | Slower than Thiophene | Catalyst (e.g., FeBr3), Temperature |

Thermodynamic Analyses:

Thermodynamic analysis would focus on the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the proposed reactions. The standard enthalpy of formation (ΔH°f) for thiophene is known, providing a baseline for estimating the thermodynamic properties of its derivatives. nist.govacs.org

For the intramolecular cyclization, the formation of a stable six-membered ring would likely be an entropically and enthalpically favorable process, resulting in a negative Gibbs free energy change (ΔG < 0), indicating a spontaneous reaction under appropriate conditions. The thermodynamic parameters could be determined experimentally through calorimetry or calculated using computational chemistry methods.

| Reaction | Analogous Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

|---|---|---|---|---|

| Hydrogenation of Ketone | Hydrogenation of 2-Acetylthiophene | -50 to -70 | -100 to -120 | -20 to -40 |

| Intramolecular Cyclization | Cyclization of a γ-Keto Ester | -25 to -45 | -80 to -100 | -1 to -21 |

Note: The data presented in this table are estimations based on values for analogous reactions and are intended for illustrative purposes only. Actual experimental values for this compound may differ.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise architecture of Methyl 5-Oxo-5-(2-thienyl)pentanoate, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their respective neighboring protons. For this compound, the ¹H NMR spectrum is expected to reveal characteristic signals corresponding to the protons on the thiophene (B33073) ring and the aliphatic pentanoate chain.

The three protons on the 2-substituted thiophene ring typically appear as distinct multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The proton at position 5 of the thiophene ring, being adjacent to the sulfur atom and the carbonyl group, would likely be the most deshielded. The protons at positions 3 and 4 would also show characteristic splitting patterns due to coupling with each other.

The aliphatic portion of the molecule would present signals for the methyl ester group and the three methylene (B1212753) groups of the pentanoate chain. The methyl ester protons characteristically appear as a singlet around δ 3.7 ppm. The methylene group adjacent to the ester oxygen (C4) and the methylene group adjacent to the thienyl ketone (C2) would be expected to show triplet patterns due to coupling with the central methylene group (C3). The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and ester functionalities.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thienyl-H | 7.0 - 8.0 | m | - |

| -OCH₃ | ~3.7 | s | - |

| -CH₂-COOCH₃ | - | t | - |

| -CO-CH₂- | - | t | - |

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature two carbonyl carbon signals in the highly deshielded region (δ 170-200 ppm), corresponding to the ester and ketone groups. The carbon atoms of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm). The carbon of the methyl ester group would appear around δ 50-60 ppm. The methylene carbons of the pentanoate chain would be observed in the aliphatic region (δ 20-40 ppm), with their specific chemical shifts influenced by their proximity to the electron-withdrawing groups.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 190 - 200 |

| Ester C=O | 170 - 175 |

| Thienyl-C (quaternary) | 140 - 150 |

| Thienyl-CH | 125 - 135 |

| -OCH₃ | 50 - 55 |

Note: This is a predictive table. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the singlet of the methyl ester protons would correlate with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This is crucial for establishing the connectivity between the thiophene ring, the ketone, the aliphatic chain, and the methyl ester group. For example, HMBC would show a correlation between the protons of the methylene group adjacent to the ketone and the carbonyl carbon of the ketone, as well as the carbons of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₂O₃S. The calculated exact mass can then be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl groups. This could lead to the formation of a thienoyl cation (C₄H₃SCO⁺) and a fragment corresponding to the loss of the pentanoate side chain.

McLafferty rearrangement , if a gamma-hydrogen is available, which is a common fragmentation pathway for ketones and esters.

Loss of the methoxy group (-OCH₃) from the ester functionality.

Cleavage of the aliphatic chain at various points.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the thienyl, keto, and methyl pentanoate moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined.

For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups. The molecule contains two carbonyl (C=O) groups—one in the ester and one in the ketone—and a carbon-sulfur (C-S) bond within the thiophene ring.

The C=O stretching vibrations are typically strong and appear in a well-defined region of the IR spectrum. The ester carbonyl stretch is expected to appear around 1735-1750 cm⁻¹, while the ketone carbonyl, being conjugated with the thiophene ring, would likely absorb at a slightly lower wavenumber, typically in the range of 1660-1680 cm⁻¹. The C-S stretching vibration of the thiophene ring is generally weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹.

While specific experimental data for this compound is not widely available in published literature, the expected absorption ranges for its primary functional groups are well-established based on spectroscopic principles.

Interactive Data Table: Expected IR Absorption Ranges

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Ester Carbonyl | C=O | 1735-1750 | Stretching |

| Ketone Carbonyl | C=O | 1660-1680 | Stretching |

| Thiophene Ring | C-S | 600-800 | Stretching |

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is critical for verifying the empirical formula of a synthesized compound and assessing its purity.

The molecular formula for this compound is C₁₀H₁₂O₃S, with a molecular weight of 212.27 g/mol . Based on this formula, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the compound's identity and high purity. Significant deviations would suggest the presence of impurities or an incorrect molecular structure.

The theoretical percentages are calculated as follows:

Carbon (C): (10 * 12.011) / 212.27 * 100% = 56.58%

Hydrogen (H): (12 * 1.008) / 212.27 * 100% = 5.70%

Sulfur (S): (1 * 32.06) / 212.27 * 100% = 15.11%

Oxygen (O): (3 * 15.999) / 212.27 * 100% = 22.61% (typically determined by difference)

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 56.58 |

| Hydrogen | H | 5.70 |

| Sulfur | S | 15.11 |

| Oxygen | O | 22.61 |

X-ray Crystallography

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. While a published crystal structure for this specific compound is not currently available, this technique would provide definitive proof of its molecular structure.

The analysis would reveal the planarity of the thiophene ring and the conformation of the pentanoate chain. It would also detail the relative orientation of the thiophene ring with respect to the keto-ester side chain. Furthermore, the crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Research Applications in Biological and Medicinal Chemistry

The versatility of the thienyl and pentanoate moieties within Methyl 5-Oxo-5-(2-thienyl)pentanoate makes it a valuable starting material for the creation of thienopyrimidine derivatives. These derivatives have garnered considerable attention in scientific research due to their wide range of biological activities.

Advanced Research in Analog Design and Structure Activity Relationships Sar

Rational Design of Derivatives

The rational design of derivatives of Methyl 5-Oxo-5-(2-thienyl)pentanoate targets three primary regions of the molecule: the thiophene (B33073) ring, the pentanoate chain, and the methyl ester group. Each of these can be modified to influence the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Modification of the Thiophene Ring

The thiophene ring is a well-established pharmacophore in numerous approved drugs and serves as a versatile scaffold for chemical modification. nih.govrsc.org Its bioisosteric relationship with the benzene (B151609) ring allows for similar biological activities, while often improving properties like metabolic stability. pressbooks.pub Modifications to the thiophene ring in this compound can be approached in several ways:

Substitution on the Ring: The thiophene ring readily undergoes electrophilic aromatic substitution, allowing for the introduction of various functional groups at positions 3, 4, and 5. nih.gov The introduction of small alkyl groups, halogens, or electron-withdrawing/donating groups can modulate the electronic properties of the ring and create new interaction points with biological targets. For instance, fluorination can enhance binding affinity and metabolic stability. nih.gov

| Modification Strategy | Example Substituent/Replacement | Potential Impact on Properties |

| Ring Substitution | Methyl, Ethyl | Increased lipophilicity, potential for steric interactions. |

| Fluoro, Chloro, Bromo | Altered electronic distribution, potential for halogen bonding, increased metabolic stability. nih.gov | |

| Nitro, Cyano | Electron-withdrawing, potential for polar interactions. | |

| Hydroxyl, Amino | Hydrogen bond donor/acceptor capabilities. | |

| Bioisosteric Replacement | Furan | Similar size and electronics to thiophene. |

| Pyrrole | Introduces a hydrogen bond donor. | |

| Thiazole (B1198619) | Alters heteroatom positioning and electronic properties. mdpi.com | |

| Pyridine | Introduces a basic nitrogen, potential for ionic interactions. pressbooks.pub |

Alterations to the Pentanoate Chain

Chain Length Variation: The five-carbon chain can be shortened or lengthened to optimize the distance between the aromatic ring and the ester group. This can be crucial for establishing optimal interactions with different sub-pockets of a binding site.

Introduction of Rigidity: The flexibility of the aliphatic chain can be constrained by introducing double bonds or incorporating cyclic structures like cyclopropane (B1198618) or cyclobutane (B1203170) rings. This conformational constraint can lead to higher binding affinity by reducing the entropic penalty upon binding.

Functional Group Incorporation: Introducing functional groups such as hydroxyl, amino, or keto groups along the chain can create new hydrogen bonding or polar interaction opportunities. For example, the introduction of a hydroxyl group could mimic the interactions of other known active compounds.

| Modification Strategy | Example Alteration | Potential Impact on Properties |

| Chain Length | Butanoate, Hexanoate | Varies the distance between terminal functional groups. |

| Rigidity | Introduction of a C=C double bond | Conformational restriction, potential for improved binding affinity. |

| Incorporation of a cyclopropyl (B3062369) group | Increased rigidity and altered bond angles. | |

| Functionalization | Hydroxyl group | Introduction of a hydrogen bond donor/acceptor. |

| Amino group | Introduction of a basic center and hydrogen bond donor. | |

| Additional Keto group | Introduction of a hydrogen bond acceptor. |

Substitutions on the Methyl Ester Group

The methyl ester group is a key feature of the molecule, contributing to its polarity and potential for hydrogen bonding. Modification or replacement of this group is a common strategy in drug design to improve metabolic stability and modulate bioavailability. nih.gov

Ester Variation: The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or with more complex moieties to explore steric and lipophilic requirements in the binding pocket.

Bioisosteric Replacement: The ester functionality can be replaced with other groups that can act as hydrogen bond acceptors, such as amides, carboxylic acids, or tetrazoles. pressbooks.pubnih.gov Amide-to-ester substitutions, for instance, can impact permeability and plasma stability. nih.gov Converting the ester to a carboxylic acid would introduce a negative charge at physiological pH, which could be beneficial for interacting with a positively charged residue in a binding site.

| Modification Strategy | Example Replacement | Potential Impact on Properties |

| Ester Alkyl Group | Ethyl, Isopropyl, tert-Butyl | Increased steric bulk and lipophilicity. |

| Bioisosteric Replacement | Carboxylic Acid | Introduces an acidic center, potential for ionic interactions. pressbooks.pub |

| Primary/Secondary/Tertiary Amide | Alters hydrogen bonding capacity and metabolic stability. nih.gov | |

| Tetrazole | A metabolically stable mimic of a carboxylic acid. pressbooks.pub |

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable in the rational design of new analogs by providing insights into the molecular properties and potential interactions of the designed compounds before their synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed by synthesizing a library of analogs with systematic variations and testing their biological activity.

The model would use various molecular descriptors, such as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Hydrophobic Descriptors: LogP, molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A statistically validated QSAR model can then be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its potential biological target at the atomic level. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies could be used to screen a virtual library of analogs against a known or homology-modeled protein target. The results would provide insights into the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and help to rationalize the SAR data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.netrsc.org For a promising derivative identified through docking, an MD simulation could reveal important conformational changes and water-mediated interactions that are not captured in a static docking pose, providing a more accurate estimation of the binding affinity. researchgate.net

These computational approaches, when used in conjunction with rational synthetic chemistry, provide a robust framework for the advanced exploration of this compound analogs and the elucidation of their structure-activity relationships.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. mdpi.com For a compound like this compound, a pharmacophore model would be derived from its known active analogs or the structure of its target protein. mdpi.com

The process involves identifying key chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. In the structure of this compound, the key pharmacophoric features would include:

An aromatic/heterocyclic feature (the thiophene ring).

A hydrogen bond acceptor (the keto oxygen).

Another hydrogen bond acceptor (the ester carbonyl oxygen).

A hydrophobic region (the aliphatic carbon chain).

Researchers can generate 3D pharmacophore models from a series of active and inactive molecules to understand the structural requirements for biological activity. mdpi.comnih.gov For instance, studies on thiophene derivatives as 5-HT2A receptor antagonists have utilized molecular modeling to define the optimal placement of a basic nitrogen atom relative to the thiophene core, which significantly affects affinity and activity. nih.gov Similarly, a ligand-based pharmacophore model (AADRR) for thiazole and thiophene derivatives acting as Polo-like kinase 1 (Plk1) inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as critical for inhibition. nih.gov Such models serve as 3D search queries for screening large chemical databases to find new molecules with the potential for similar biological activity, guiding the design of novel and more potent analogs of this compound. mdpi.com

Combinatorial Chemistry Approaches

Combinatorial chemistry, coupled with high-throughput synthesis, provides a powerful platform for rapidly generating large libraries of compounds, which is essential for exploring the structure-activity relationships (SAR) of a lead compound like this compound. This approach involves systematically varying different parts of the molecule to create a diverse set of analogs. For this specific compound, a library could be constructed by modifying three key regions:

The Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) at different positions on the thiophene ring.

The Aliphatic Linker: Altering the length and rigidity of the pentanoate chain.

The Methyl Ester: Replacing the methyl group with a wide range of other alkyl or aryl groups.

Modern high-throughput synthesis often employs automated robotic systems and specialized equipment, such as the KitAlysis™ screening kits, which allow for the rapid setup and execution of numerous reactions in parallel. sigmaaldrich.com For example, cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination could be used to efficiently diversify the thiophene ring. sigmaaldrich.com The use of catalyst-coated glass beads (ChemBeads) can further streamline the process by simplifying purification and allowing for precise, automated dispensing of reagents. sigmaaldrich.com This methodology enables the creation of hundreds or thousands of unique analogs from a single scaffold in a short period, providing a rich chemical library for subsequent biological screening. nih.gov

Once an analog library of this compound has been synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound. wikipedia.org HTS facilities utilize state-of-the-art robotic platforms to test millions of compounds against a specific biological target, such as an enzyme or a receptor, in a highly miniaturized and automated fashion. youtube.com

The process typically involves:

Compound Management: A robotic system carefully manages, processes, and distributes the library of compounds into microtiter plates. youtube.com Advanced acoustic technology can transfer nanoliter-scale droplets of compounds without contact, increasing speed and reducing contamination. youtube.com

Assay Execution: The automated platforms combine the compounds with the biological target and necessary reagents to initiate a reaction.

Data Acquisition: Sophisticated detectors measure a specific output, such as fluorescence, luminescence, or absorbance, which indicates the level of activity for each compound.

Data Analysis: Powerful algorithms process the vast amount of data generated to identify "hits"—compounds that exhibit significant activity against the target. youtube.com

This automated process, which can screen over a million compounds per day, dramatically accelerates the initial stages of drug discovery. youtube.com It allows researchers to quickly identify promising analogs from the synthesized library, which can then be selected for further optimization. wikipedia.org

Comparison with Similar Compounds

Structure-property relationships (SPR) and structure-activity relationships (SAR) analyze how modifications to a molecule's chemical structure affect its physicochemical properties and biological activity. For analogs of this compound, even small structural changes can lead to significant differences in potency, selectivity, and pharmacokinetic profiles.

Research on related structures has provided key insights. For example, in the development of β-secretase (BACE-1) inhibitors, it was found that a 5-keto group on a thiophene ring significantly boosts binding potency through critical interactions with a tryptophan residue (Trp76) in the enzyme's active site. acs.orgacs.org This highlights the importance of the ketone in the "5-Oxo" position of the target compound. Furthermore, studies on α-keto ester prodrugs have shown that modifying the ester group (e.g., from methyl to ethyl or iso-propyl) can strongly influence NRF2 activation and therapeutic efficacy. chemrxiv.org

The following interactive table illustrates potential SPR trends for hypothetical analogs of this compound based on established medicinal chemistry principles.

| Analog | Modification | Predicted Change in Lipophilicity (LogP) | Predicted Impact on Biological Activity |

| Analog 1 | Replace thiophene with a phenyl ring | Increase | May alter binding specificity; aromatic interaction remains but electronic properties differ. |

| Analog 2 | Add a chloro group to the thiophene ring | Increase | Can enhance binding through halogen bonding; may alter metabolic stability. |

| Analog 3 | Extend the alkyl chain to a hexanoate | Increase | May improve hydrophobic interactions but could introduce conformational penalties. |

| Analog 4 | Replace methyl ester with an ethyl ester | Increase | Modest change, could fine-tune solubility and cell permeability. chemrxiv.org |

| Analog 5 | Reduce the ketone to a hydroxyl group | Decrease | Likely to decrease binding potency by losing a key hydrogen bond acceptor interaction. acs.orgacs.org |

This table presents predicted trends for illustrative purposes.

Comparing the thiophene scaffold of this compound with other common heterocyclic and bicyclic structures found in bioactive molecules provides valuable context for drug design.

Pyrrolidine (B122466) Scaffold: Pyrrolidine rings are five-membered, non-aromatic nitrogen-containing heterocycles prevalent in natural products and pharmaceuticals. acs.orgacs.org Their flexible, saturated structure is often used to introduce a basic nitrogen center and to control the spatial orientation of substituents. In the development of kinase inhibitors, replacing a piperazine (B1678402) ring with a pyrrolidine derivative was found to improve hydrogen bonding interactions with the target enzyme. wikipedia.org The pyrrolidine aminal skeleton is a particularly important pharmacophore. acs.org Compared to the flat, aromatic thiophene ring, a pyrrolidine scaffold would offer three-dimensional diversity and different physicochemical properties, such as increased polarity and hydrogen bonding capacity.

Coumarin (B35378) Scaffold: Coumarin (2H-chromen-2-one) is a bicyclic aromatic scaffold composed of a fused benzene and α-pyrone ring. mdpi.com This rigid, planar structure is found in many natural products and serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities, including anti-inflammatory and anticancer properties. mdpi.comresearchgate.net The extended aromatic system of coumarin allows for significant π-π stacking interactions. Compared to the single thiophene ring, the coumarin scaffold is larger, more rigid, and has a different distribution of hydrogen bond acceptors, leading to distinct binding profiles and pharmacological effects.

Future Research Directions and Translational Perspectives

Preclinical Development and In Vivo Studies

There is currently no available data on the pharmacokinetic or pharmacodynamic properties of Methyl 5-Oxo-5-(2-thienyl)pentanoate.

No studies on the efficacy and safety of this compound in animal models have been found in the public domain.

Exploration of Novel Therapeutic Targets

Research into the specific therapeutic targets of this compound has not been identified.

Development of Delivery Systems and Formulations

There is no available information regarding the stabilization of this compound in aqueous formulations.

No studies on the lyophilization of this compound with cryoprotectants have been found.

pH Optimization and Antioxidant Addition

The stability and, consequently, the utility of a chemical compound are often intrinsically linked to its chemical environment. For this compound, which contains both an ester and a ketone functional group, as well as an electron-rich thiophene (B33073) ring, careful consideration of pH is paramount. The thiophene ring itself is generally stable but can be susceptible to degradation under strongly acidic conditions, which can lead to polymerization or ring-opening reactions. pharmaguideline.com The ester linkage, on the other hand, is prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 5-oxo-5-(2-thienyl)pentanoic acid and methanol (B129727).

Furthermore, thiophene and its derivatives are known to possess antioxidant properties, acting as scavengers of free radicals. nih.govmdpi.com This inherent characteristic suggests that while the compound itself may mitigate oxidative stress, it is also susceptible to oxidation. The presence of a ketone group could potentially influence this reactivity. Therefore, the addition of antioxidants could be a crucial strategy to enhance the shelf-life and stability of this compound in various applications. The choice of antioxidant would need to be carefully evaluated to ensure compatibility and avoid any unwanted side reactions.